methyl 3-formyl-1H-indole-5-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-5-carboxylate (MFC) is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. It is a derivative of indole, a heterocyclic aromatic compound that is found in many natural products. MFC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial effects. The synthesis of MFC is relatively simple and can be accomplished using a variety of methods. In addition, MFC has been found to be useful in laboratory experiments due to its low cost and ease of handling.
Scientific Research Applications
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results or Outcomes : The synthesis of indole derivatives has led to the development of compounds with various biologically vital properties .
Biosynthesis of Protein Kinase Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the biosynthesis of inhibitors of protein kinases .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of protein kinase inhibitors .
Metal-Free Friedel-Crafts Alkylation
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reactant in metal-free Friedel-Crafts alkylation .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of alkylated compounds .
Synthesis of Indirubin Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used in the synthesis of indirubin derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of indirubin derivatives .
Preparation of Aminoindolylacetates
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the preparation of aminoindolylacetates .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of aminoindolylacetates .
Synthesis of Tryptophan Dioxygenase Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of tryptophan dioxygenase inhibitors .
Nitric Oxide Synthase Inhibitor
- Scientific Field : Biochemistry
- Application Summary : This compound is used as a reactant for the synthesis of nitric oxide synthase inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of nitric oxide synthase inhibitors .
Protein Kinase C Alpha Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of protein kinase C alpha inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of protein kinase C alpha inhibitors .
Inhibitors of the C-terminal Domain of RNA Polymerase II
- Scientific Field : Biochemistry
- Application Summary : This compound is used as a reactant for the synthesis of inhibitors of the C-terminal domain of RNA polymerase II .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of inhibitors of the C-terminal domain of RNA polymerase II .
Kinase Insert Domain Receptor Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of kinase insert domain receptor inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of kinase insert domain receptor inhibitors .
Organocatalysts for the Anti-Mannich Reaction
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reactant for the synthesis of organocatalysts for the anti-Mannich reaction .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of organocatalysts for the anti-Mannich reaction .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of inhibitors of botulinum neurotoxin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of inhibitors of botulinum neurotoxin .
Nitric Oxide Synthase Inhibitor
- Scientific Field : Biochemistry
- Application Summary : This compound is used as a reactant for the synthesis of nitric oxide synthase inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of nitric oxide synthase inhibitors .
Protein Kinase C Alpha Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of protein kinase C alpha inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of protein kinase C alpha inhibitors .
Inhibitors of the C-terminal Domain of RNA Polymerase II
- Scientific Field : Biochemistry
- Application Summary : This compound is used as a reactant for the synthesis of inhibitors of the C-terminal domain of RNA polymerase II .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of inhibitors of the C-terminal domain of RNA polymerase II .
Kinase Insert Domain Receptor Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of kinase insert domain receptor inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of kinase insert domain receptor inhibitors .
Organocatalysts for the Anti-Mannich Reaction
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reactant for the synthesis of organocatalysts for the anti-Mannich reaction .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of organocatalysts for the anti-Mannich reaction .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Biochemistry
- Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of inhibitors of botulinum neurotoxin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of inhibitors of botulinum neurotoxin .
properties
IUPAC Name |
methyl 3-formyl-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLRSYDAOVKFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599015 | |
Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-formyl-1H-indole-5-carboxylate | |
CAS RN |
197506-83-5 | |
Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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